

3-Cyclohexylpropanoic acid basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Cyclohexylpropanoic acid

Cat. No.: B1662041

[Get Quote](#)

An In-Depth Technical Guide to 3-Cyclohexylpropanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexylpropanoic acid (CAS No. 701-97-3), also known as 3-cyclohexanepropionic acid, is a versatile carboxylic acid featuring a cyclohexyl group attached to a propionic acid backbone.^{[1][2]} This unique structure, combining a non-polar cycloaliphatic ring with a polar carboxylic acid function, imparts valuable properties that make it a significant intermediate in diverse fields of chemical synthesis.^[1] Its applications range from being a critical building block in the pharmaceutical industry to a precursor in the synthesis of high-performance polymers and specialty fragrances.^{[1][3][4]} This guide provides a comprehensive overview of its fundamental properties, synthesis, applications, and analytical characterization, grounded in authoritative technical data to support advanced research and development activities.

Physicochemical and Structural Properties

3-Cyclohexylpropanoic acid is a clear, colorless liquid at room temperature with a melting point just below ambient conditions.^{[1][2]} Its chemical structure enhances both its reactivity as a carboxylic acid and its solubility in organic solvents.^[1]

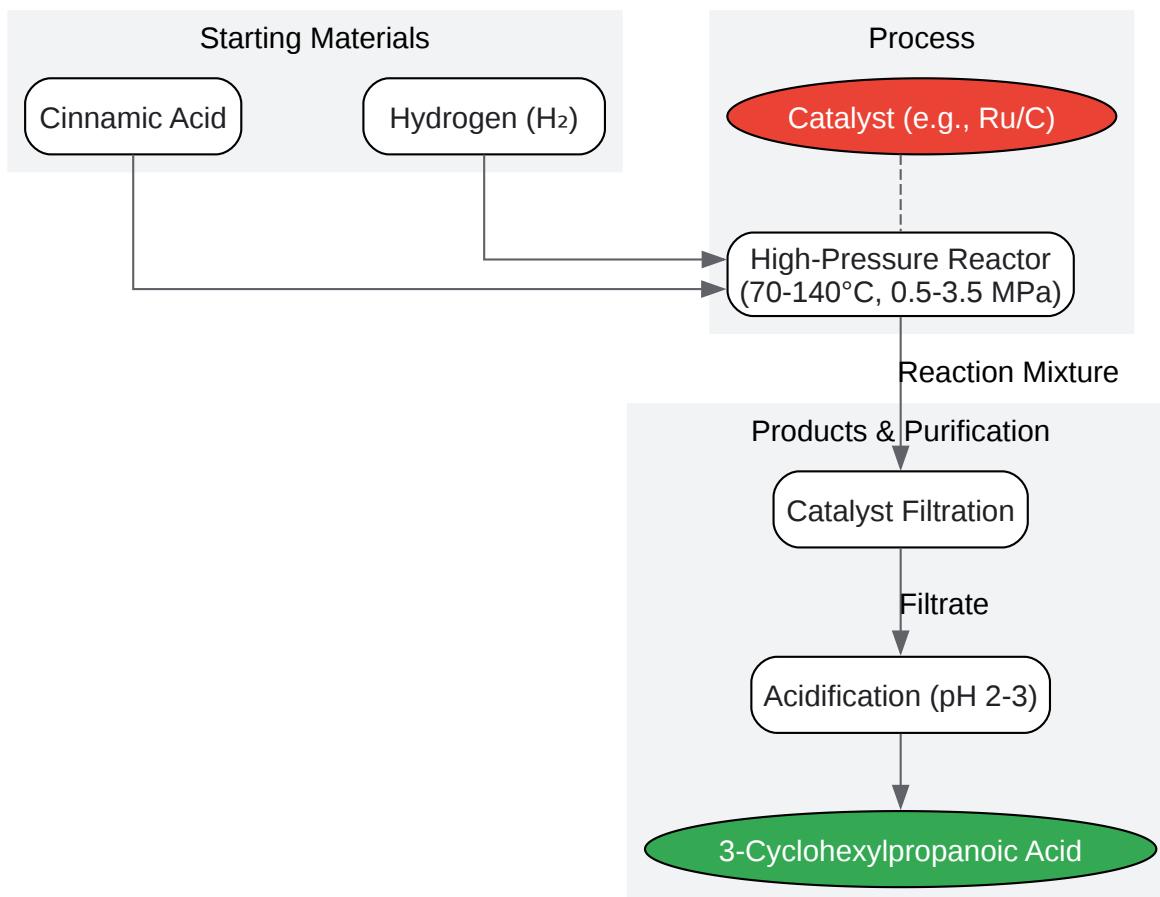
Key Property Data

The essential physicochemical properties of **3-Cyclohexylpropanoic acid** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	701-97-3	[1] [2] [5]
Molecular Formula	C ₉ H ₁₆ O ₂	[1] [3]
Molecular Weight	156.22 g/mol	[1] [6]
Appearance	Clear, colorless liquid	[1] [2]
Melting Point	14-17 °C	[1] [3] [5]
Boiling Point	~275.8 °C	[1]
Density	~0.998 g/mL at 25 °C	[5]
Refractive Index (n _{20/D})	~1.464	[5]
Flash Point	>110 °C	[3] [7]
Solubility	Insoluble in water; Soluble in organic solvents.	[2] [3]

Structural Identifiers

- IUPAC Name: **3-cyclohexylpropanoic acid**[\[6\]](#)
- SMILES: O=C(O)CCC1CCCCC1[\[5\]](#)
- InChI Key: HJZLEGIHUQOJBA-UHFFFAOYSA-N[\[5\]](#)


Synthesis and Manufacturing

The most prevalent and industrially scalable method for synthesizing **3-Cyclohexylpropanoic acid** is through the catalytic hydrogenation of cinnamic acid or its esters.[\[8\]](#)[\[9\]](#) This process involves the saturation of both the aromatic ring and the alkene double bond of the cinnamic acid precursor.

The general transformation follows a two-step reduction. First, the carbon-carbon double bond of the propenoic acid side chain is reduced. Subsequently, the benzene ring is fully hydrogenated to a cyclohexane ring. This requires robust catalytic systems, often employing

ruthenium or rhodium on a carbon support (Ru/C), under elevated temperature and hydrogen pressure.[8][9] A key advantage of this pathway is the high yield and purity of the final product, often exceeding 90% without extensive post-reaction purification.[8]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Catalytic hydrogenation of cinnamic acid to **3-Cyclohexylpropanoic acid**.

Detailed Experimental Protocol: Synthesis from Cinnamic Acid

This protocol is adapted from methodologies described in the scientific and patent literature.[\[8\]](#)

- **Reactor Charging:** In a high-pressure hydrogenation vessel, charge cinnamic acid (1.0 eq). Add a suitable solvent such as methanol or an alkaline aqueous solution.
- **Catalyst Addition:** Add a catalytic amount of 5% Ruthenium on Carbon (Ru/C) (e.g., 0.5-2.0 mol%).
- **System Purge:** Seal the reactor and purge the system multiple times with nitrogen followed by hydrogen gas to ensure an inert atmosphere.
- **Hydrogenation:** Pressurize the reactor with hydrogen to 0.5–3.5 MPa.[\[8\]](#) Begin agitation and heat the mixture to 120–140 °C.[\[8\]](#)
- **Reaction Monitoring:** Monitor the reaction progress by tracking hydrogen uptake. The reaction is typically complete within 2–8 hours.[\[8\]](#)
- **Coldown and Filtration:** Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the Ru/C catalyst.
- **Work-up:** Concentrate the filtrate under reduced pressure to remove the solvent. If the reaction was run in an alkaline solution, the resulting filtrate is acidified with a strong acid (e.g., HCl) to a pH of 2-3.[\[8\]](#)
- **Isolation:** The product, **3-Cyclohexylpropanoic acid**, will separate as an oil or can be extracted with a suitable organic solvent (e.g., ethyl acetate). The solvent is then removed in vacuo to yield the final product. Purity is typically ≥99% by GC.[\[1\]](#)

Key Applications and Research Significance

3-Cyclohexylpropanoic acid's value lies in its role as a versatile chemical intermediate.[\[1\]](#)[\[10\]](#)

Pharmaceutical Intermediate

The compound serves as a crucial building block in pharmaceutical development.[\[1\]](#)

- Anticancer Agents: It is used as an intermediate in the synthesis of farnesyltransferase inhibitors, a class of experimental anticancer drugs.[\[3\]](#)
- Enzyme Modulators: It is a starting material for synthesizing 2-[(1,2,4-triazol-3-yl)thio]acetamide derivatives, which are studied for their effects on paraoxonase-1 (PON1), an enzyme linked to organophosphate metabolism and cardiovascular health.[\[11\]](#)
- Drug Delivery: Research has shown that **3-Cyclohexylpropanoic acid** can facilitate the oral delivery of certain drugs, such as cromolyn, by enhancing permeation across biological membranes in rat models.

Polymer and Materials Science

In polymer chemistry, **3-Cyclohexylpropanoic acid** is incorporated into specialty polymers to enhance their physical properties.[\[1\]](#) The bulky, saturated cyclohexyl group can improve thermal stability and mechanical strength, making it a valuable monomer for high-performance materials used in advanced coatings and adhesives.[\[1\]](#)

Flavor and Fragrance Industry

A primary commercial use of **3-Cyclohexylpropanoic acid** is as a precursor to allyl cyclohexylpropionate, also known as pineapple ester.[\[3\]](#)[\[8\]](#)[\[9\]](#) This ester is a key component in flavor and fragrance formulations, prized for its strong, sweet, pineapple-like aroma and taste.[\[9\]](#)

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of **3-Cyclohexylpropanoic acid**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are definitive for structural elucidation. The ^1H NMR spectrum is characterized by a complex multiplet for the 11 cyclohexyl protons, two distinct triplets for the two methylene ($-\text{CH}_2-$) groups in the propanoic chain, and a broad singlet for the carboxylic acid proton.[\[12\]](#)[\[13\]](#)

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming the molecular weight of the compound and its derivatives.
- Infrared (IR) Spectroscopy: IR analysis will show a characteristic broad absorption for the O-H stretch of the carboxylic acid ($\sim 2500\text{-}3300\text{ cm}^{-1}$) and a strong C=O stretch at $\sim 1700\text{ cm}^{-1}$.

Detailed Experimental Protocol: ^1H NMR Spectroscopic Analysis

- Sample Preparation: Dissolve approximately 10-20 mg of **3-Cyclohexylpropanoic acid** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
- Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[12]
- Data Acquisition: Record the ^1H NMR spectrum, typically with 16-32 scans for a good signal-to-noise ratio.
- Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate the signals.

Expected ^1H NMR Spectrum (in CDCl_3):

- $\delta \sim 11.5\text{-}12.0\text{ ppm}$: (1H, broad singlet) - COOH proton.
- $\delta \sim 2.3\text{ ppm}$: (2H, triplet) - CH_2 group alpha to the carbonyl.
- $\delta \sim 1.5\text{-}1.8\text{ ppm}$: (7H, multiplet) - CH_2 group beta to the carbonyl and protons on the cyclohexane ring.
- $\delta \sim 0.8\text{-}1.3\text{ ppm}$: (6H, multiplet) - Remaining protons on the cyclohexane ring.

Safety, Handling, and Toxicology

3-Cyclohexylpropanoic acid is classified as an irritant.[3][6]

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6] Some reports also include H302 (Harmful if swallowed).[6][11]
- Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or face shield, and a lab coat are mandatory.[11] Work should be conducted in a well-ventilated fume hood.
- Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapor or mist.
- Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[2] Recommended storage temperature is 0-8 °C.[1] It is incompatible with strong oxidizing agents.[2]

Conclusion

3-Cyclohexylpropanoic acid is a chemical intermediate of significant utility, bridging basic organic synthesis with high-value applications in pharmaceuticals, materials science, and consumer products. Its straightforward synthesis from readily available precursors and its versatile reactivity make it a compound of continuing interest for both academic research and industrial manufacturing. A thorough understanding of its properties, handling requirements, and analytical profile is essential for its safe and effective use in scientific innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3-Cyclohexylpropionic acid(701-97-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 3-Cyclohexylpropionic acid, 98+% | Fisher Scientific [fishersci.ca]

- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Cyclohexanepropanoic acid | C9H16O2 | CID 69702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cyclohexane propionic acid, 701-97-3 [thegoodsentscompany.com]
- 8. CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid - Google Patents [patents.google.com]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 10. Cyclohexanepropanoic acid | 701-97-3 [chemicalbook.com]
- 11. 3-环己基丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. low/high resolution ^1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [3-Cyclohexylpropanoic acid basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1662041#3-cyclohexylpropanoic-acid-basic-properties\]](https://www.benchchem.com/product/b1662041#3-cyclohexylpropanoic-acid-basic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com